molecular formula C10H15N B14280882 2-Cyclopropyl-3-propyl-1H-pyrrole CAS No. 119830-63-6

2-Cyclopropyl-3-propyl-1H-pyrrole

Cat. No.: B14280882
CAS No.: 119830-63-6
M. Wt: 149.23 g/mol
InChI Key: KJJIRNIKDSCKDK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-propyl-1H-pyrrole: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The unique structure of this compound, with a cyclopropyl group at the second position and a propyl group at the third position, makes it an interesting subject for various chemical studies and applications.

Chemical Reactions Analysis

Types of Reactions:

2-Cyclopropyl-3-propyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2-Cyclopropyl-3-propyl-1H-pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions .

Biology and Medicine:

In biological research, pyrrole derivatives are studied for their potential pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry:

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

  • 2-Cyclopropyl-1H-pyrrole
  • 3-Propyl-1H-pyrrole
  • 2,3-Dipropyl-1H-pyrrole

Comparison:

2-Cyclopropyl-3-propyl-1H-pyrrole is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

CAS No.

119830-63-6

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-cyclopropyl-3-propyl-1H-pyrrole

InChI

InChI=1S/C10H15N/c1-2-3-8-6-7-11-10(8)9-4-5-9/h6-7,9,11H,2-5H2,1H3

InChI Key

KJJIRNIKDSCKDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC=C1)C2CC2

Origin of Product

United States

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